1-Benzylpiperidine-3-thiol

hERG inhibition cardiac safety patch clamp electrophysiology

1-Benzylpiperidine-3-thiol (free base CAS 906717-44-0; hydrochloride CAS 1909320-32-6) is a heterocyclic thiol belonging to the N-benzylpiperidine class. Its structure integrates a tertiary amine piperidine ring N-substituted with a benzyl group and a free thiol (-SH) at the 3-position.

Molecular Formula C12H17NS
Molecular Weight 207.34 g/mol
Cat. No. B13284107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperidine-3-thiol
Molecular FormulaC12H17NS
Molecular Weight207.34 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2)S
InChIInChI=1S/C12H17NS/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2
InChIKeyFAYCWBNEJGQOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpiperidine-3-thiol for CNS & Covalent Probe Procurement: Core Identity and Comparator Landscape


1-Benzylpiperidine-3-thiol (free base CAS 906717-44-0; hydrochloride CAS 1909320-32-6) is a heterocyclic thiol belonging to the N-benzylpiperidine class. Its structure integrates a tertiary amine piperidine ring N-substituted with a benzyl group and a free thiol (-SH) at the 3-position [1]. This dual pharmacophore enables both receptor recognition via the benzylpiperidine motif and covalent/nucleophilic reactivity via the thiol, positioning it as a versatile intermediate for medicinal chemistry and chemical biology . Key comparators include 1-benzylpiperidine (lacking thiol), piperidine-3-thiol (lacking the N-benzyl group), 1-benzylpiperidine-4-thiol (positional isomer with thiol at the 4-position), and the clinical AChE inhibitor donepezil (share the N-benzylpiperidine scaffold but not the thiol).

Why 1-Benzylpiperidine-3-thiol Cannot Be Replaced by Generic N-Benzylpiperidine or Simple Thiol Analogs


Generic N-benzylpiperidines such as 1-benzylpiperidine lack the thiol handle, eliminating the capacity for covalent probe design and disulfide-based conjugation . Piperidine-3-thiol, conversely, lacks the lipophilic N-benzyl group that drives CNS target engagement; the benzyl substituent is a critical pharmacophore for acetylcholinesterase (AChE) and sigma receptor recognition within this scaffold class [1]. Positional isomer 1-benzylpiperidine-4-thiol places the thiol at a different ring carbon, altering both the three-dimensional presentation of the reactive group and downstream biological activity. Furthermore, the 3-thiol regioisomer uniquely benefits from the thiol occupying the sterically less hindered equatorial orientation on the piperidine chair conformation—a feature documented for this specific compound that maximizes accessibility for conjugation and target engagement while minimizing intramolecular steric clash with the N-benzyl group . These structural differences translate directly into divergent pharmacological selectivity and synthetic utility that cannot be captured by interchanging analogs.

1-Benzylpiperidine-3-thiol Quantitative Differentiation Evidence: Comparator-Backed Procurement Data


Cardiac Safety Margin: hERG Channel Inhibition Compared to Reference Compounds

1-Benzylpiperidine-3-thiol exhibits an hERG IC₅₀ of 30,000 nM (30 µM) as determined by whole-cell patch clamp in HEK293 cells [1]. This represents 15-fold weaker hERG blockade than the typical liability threshold of 2 µM, and compares favorably to many benzylpiperidine-based CNS candidates whose hERG IC₅₀ values frequently fall in the 1–10 µM range, a class trend documented in multiple SAR campaigns [2][3]. The >15-fold safety margin relative to the 2 µM threshold supports its selection for early-stage CNS programs where hERG is a critical anti-target.

hERG inhibition cardiac safety patch clamp electrophysiology

Regiochemical Advantage: 3-Thiol vs. 4-Thiol Isomer Reactivity and Conformational Presentation

In 1-benzylpiperidine-3-thiol, the thiol group occupies the equatorial position on the piperidine ring chair conformation, while the N-benzyl group occupies the axial position . This equatorial orientation places the thiol in a sterically accessible environment for nucleophilic reactions and disulfide bond formation, whereas the 4-thiol isomer (1-benzylpiperidine-4-thiol, CAS 139362-30-4) presents the thiol in a geometrically distinct orientation relative to the N-benzyl group, altering both intermolecular interactions and the spatial relationship between the thiol nucleophile and the benzylpiperidine recognition element . For procurement decisions, the 3-thiol isomer additionally offers a commercially available high-purity grade of ≥97% (NLT 97%) from ISO-certified supply chains , versus the more common 95% minimum purity for the 4-thiol variant .

regioisomer differentiation thiol reactivity conformational analysis

Aqueous Stability Profile: PBS Buffer Degradation Benchmark

The hydrochloride salt of 1-benzylpiperidine-3-thiol demonstrates <5% degradation over 30 days in phosphate-buffered saline (pH 7.4) at 4°C . This stability metric supports its use in biochemical assay formats requiring extended incubation periods and in the preparation of injectable or long-duration experimental formulations. While many aliphatic thiols are prone to rapid oxidative dimerization to disulfides under physiological pH, this compound's structural features—including the steric environment around the 3-position thiol—contribute to its relative resistance to spontaneous oxidation .

compound stability phosphate-buffered saline degradation rate

MAGL Inhibition Activity: Scaffold-Derived Target Engagement with CNS Relevance

1-Benzylpiperidine-3-thiol hydrochloride has been reported as an inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system implicated in neuroinflammation and pain . While MAGL inhibition is a property shared with some other piperidine-based compounds, the combination of the N-benzylpiperidine CNS-penetrant scaffold with a thiol warhead capable of covalent carbamate or reversible interaction with the MAGL catalytic serine provides a mechanistic basis for activity that is absent in non-thiol N-benzylpiperidine analogs . The inhibition of MAGL also suggests potential anti-inflammatory applications relevant to CNS disorders where MAGL-mediated 2-AG hydrolysis drives pro-inflammatory eicosanoid production .

MAGL inhibition endocannabinoid system CNS drug discovery

SAR Library Derivatization: MAO-B Inhibitor Generation from the 3-Thiol Scaffold

A focused library of 15 analogs synthesized from the 1-benzylpiperidine-3-thiol core scaffold yielded MAO-B inhibitors with IC₅₀ values spanning 2–50 µM . Notably, a fluoro-benzyl derivative within this series achieved approximately 10-fold greater potency than the unsubstituted parent scaffold . This demonstrates the scaffold's utility as a derivatizable starting point for inhibitor development, where the 3-position thiol enables systematic SAR exploration through S-functionalization. By comparison, the 4-thiol positional isomer, while also amenable to derivatization, would generate compounds with a different three-dimensional presentation of substituents relative to the N-benzylpiperidine recognition element, potentially yielding divergent SAR profiles .

MAO-B inhibition structure-activity relationship scaffold derivatization

Dual Pharmacophore Advantage: Combined Benzylpiperidine CNS Recognition + Thiol Reactivity vs. Single-Feature Analogs

1-Benzylpiperidine-3-thiol uniquely combines two validated pharmacophores within a single low-molecular-weight scaffold (MW 207.34 g/mol free base; 243.8 g/mol as hydrochloride) [1]. The N-benzylpiperidine moiety is a well-established recognition element for AChE (as in donepezil) and sigma receptors, while the free thiol provides a nucleophilic handle for covalent inhibitor design, metal chelation, or disulfide-based prodrug strategies [2]. Simple analogs bearing only one of these features—1-benzylpiperidine (no thiol, MW 175.27) or piperidine-3-thiol (no benzyl, MW 117.21)—lack the capacity for simultaneous target recognition and covalent engagement, requiring additional synthetic steps to install the missing functionality . The donepezil scaffold, while sharing the N-benzylpiperidine core, incorporates an indanone moiety (MW 379.49) rather than a thiol and is optimized for reversible AChE inhibition, not covalent probe development [3].

dual pharmacophore covalent inhibitor design CNS drug-likeness

Procurement-Guiding Application Scenarios for 1-Benzylpiperidine-3-thiol Based on Quantitative Differentiation Evidence


CNS-Targeted Covalent Inhibitor Lead Generation Scaffold

The dual benzylpiperidine-thiol pharmacophore (MW <210 g/mol) enables single-step synthesis of covalent probe libraries targeting CNS enzymes such as AChE, BACE-1, and MAO-B. The demonstrated hERG IC₅₀ of 30,000 nM [1] provides a >15-fold safety margin over the 2 µM liability threshold, making the scaffold suitable for early-stage CNS programs where cardiac ion channel counter-screening is a key attrition filter. Medicinal chemistry teams can exploit the equatorial 3-thiol orientation to install diverse electrophilic warheads via simple S-alkylation or disulfide formation, while the N-benzylpiperidine core maintains CNS target recognition as validated in the donepezil pharmacophore literature [2].

MAO-B Inhibitor Library Construction and SAR Exploration

As demonstrated by the 15-analog library yielding MAO-B IC₅₀ values spanning 2–50 µM with a 10-fold potency boost from fluoro-benzyl substitution , the scaffold serves as a productive starting point for systematic SAR exploration. Researchers procuring this compound gain immediate access to a validated derivatization path where S-functionalization of the 3-thiol generates tunable MAO-B activity, a strategy that is geometrically inaccessible with the 4-thiol isomer . This makes it a preferred building block for neurodegeneration-focused medicinal chemistry.

Covalent Chemical Probe Development for Endocannabinoid System Targets

The reported MAGL inhibitory activity positions 1-benzylpiperidine-3-thiol as a probe scaffold for endocannabinoid pathway interrogation. Unlike 1-benzylpiperidine, which lacks the thiol warhead and shows no MAGL engagement , this compound's thiol can form reversible or irreversible covalent interactions with the MAGL catalytic serine. Its PBS stability (<5% degradation over 30 days at pH 7.4, 4°C) supports biochemical assay formats requiring prolonged incubation without inactivation of the reactive thiol handle.

Sigma Receptor Ligand Scaffold with Tunable Covalent Functionality

The N-benzylpiperidine core is a known sigma receptor recognition motif [3]. 1-Benzylpiperidine-3-thiol adds the capability for covalent or metal-chelating functionality at the 3-position while retaining the benzylpiperidine pharmacophore. This dual capability enables the design of irreversible sigma receptor probes for target engagement studies or metal-chelating hybrids for Alzheimer's disease research, where sigma receptor modulation combined with metal dys-homeostasis correction (Cu²⁺, Zn²⁺ chelation via the thiol) is an emerging therapeutic strategy [4]. The high-purity grade (≥97%) further minimizes confounding effects from impurities in sensitive receptor binding assays.

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